1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Overview
Description
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is a chemical compound with the molecular formula C9H6ClNOS . It has an average mass of 211.668 Da and a monoisotopic mass of 210.985855 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C9H6ClNOS .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.67 . It is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Compounds related to 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides demonstrated significant antibacterial and antifungal activity, comparable or slightly better than that of standard medications such as chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Anticandidal Activity and Cytotoxicity
- Another study synthesized 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives and screened them for their anticandidal activity and cytotoxic effects, finding some compounds to be potent anticandidal agents with weak cytotoxicities (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).
Corrosion Inhibition
- The corrosion inhibition properties of related compounds were studied, revealing that food flavors such as 2-isobutylthiazole and 1-(1,3-Thiazol-2-yl)ethanone effectively inhibit corrosion in sulfuric acid environments. These compounds serve as mixed-type corrosion inhibitors, providing insights into their potential applications in protecting metals from corrosion (Tan, Zhang, Liu, Guo, Qiang, Li, Guo, Xu, & Chen, 2019).
Biotransformation and Enantioselective Synthesis
- A novel approach to biotransformation using an Acinetobacter sp. isolate was applied for the highly enantioselective synthesis of a chiral intermediate of Miconazole, demonstrating the utility of biocatalysis in achieving high stereoselectivity and yield in the synthesis of pharmaceutical intermediates (Miao, Liu, He, & Wang, 2019).
Safety and Hazards
The safety information available indicates that 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities , suggesting that they may target enzymes involved in inflammation and pain, such as cyclo-oxygenase (COX) enzymes .
Mode of Action
Based on the activities of similar compounds, it could be hypothesized that this compound may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
If the compound acts as a cox inhibitor, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation and pain .
Pharmacokinetics
Its molecular weight (21167 g/mol) and solid physical form suggest that it could be well-absorbed and distributed in the body.
Result of Action
Based on the activities of similar compounds, it could be hypothesized that this compound may reduce inflammation and pain by inhibiting the production of prostaglandins .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes and proteins . For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Cellular Effects
Some thiazole derivatives have shown to have anti-inflammatory and analgesic activities . They have also been found to suppress the growth of kidney cancer cells .
Molecular Mechanism
Some thiazole derivatives have been found to inhibit the cyclo-oxygenase (COX) enzymes, which are involved in the metabolism of arachidonic acid to prostaglandins .
Temporal Effects in Laboratory Settings
Some thiazole derivatives have shown to have significant anti-inflammatory and analgesic activities .
Dosage Effects in Animal Models
Some thiazole derivatives have shown to alleviate haloperidol-induced catalepsy in mice .
Metabolic Pathways
Some thiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Transport and Distribution
Some thiazole derivatives have shown to bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Subcellular Localization
Some thiazole derivatives have been found to be delivered to specialized organelles, termed melanosomes, wherein the pigment is synthesized and deposited .
Properties
IUPAC Name |
1-(2-chloro-1,3-benzothiazol-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKLYUQDFFSCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594311 | |
Record name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61700-72-9 | |
Record name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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